- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Cas no 937-31-5 (4-Nitrophenylacetylene)
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
كاس عدد:937-31-5
وسط:C8H5NO2
ميغاواط:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26
4-Nitrophenylacetylene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- نواة داخلي: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- مفتاح Inchi: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- ابتسامات: [O-][N+](C1C=CC(C#C)=CC=1)=O
حساب السمة
- نوعية دقيقة: 147.03200
- النظائر كتلة واحدة: 147.032
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 190
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 45.8
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.22
- نقطة انصهار: 149.0 to 153.0 deg-C
- نقطة الغليان: 246.6℃ at 760 mmHg
- نقطة الوميض: 112.5°C
- انكسار: 1.579
- بسا: 45.82000
- لوغب: 2.09930
- لامدا ماكس: 286(CH2Cl2)(lit.)
- الذوبان: 未确定
4-Nitrophenylacetylene أمن المعلومات
-
رمزي:
- حث:警告
- وصف الخطر: H315-H319
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: 24/25
4-Nitrophenylacetylene بيانات الجمارك
- رمز النظام المنسق:2904209090
- بيانات الجمارك:
中国海关编码:
2904209090概述:
2904209090 其他仅含硝基或亚硝基的衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2904209090 derivatives containing only nitro or only nitroso groups。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
4-Nitrophenylacetylene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305003-25g |
1-ETHYNYL-4-NITROBENZENE |
937-31-5 | 97% | 25g |
¥1,567.00 | 2021-05-25 | |
| Fluorochem | 224441-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95% | 1g |
£56.00 | 2022-02-28 | |
| Fluorochem | 224441-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95% | 10g |
£280.00 | 2022-02-28 | |
| Alichem | A019089825-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 10g |
$154.00 | 2023-08-31 | |
| Alichem | A019089825-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 25g |
$306.00 | 2023-08-31 | |
| Alichem | A019089825-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 100g |
$802.20 | 2023-08-31 | |
| Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 | |
| Chemenu | CM255885-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 25g |
$252 | 2021-06-16 | |
| Chemenu | CM255885-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 100g |
$673 | 2021-06-16 | |
| ChemScence | CS-W004674-5g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 99.97% | 5g |
$63.0 | 2022-04-26 |
4-Nitrophenylacetylene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
المراجع
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
المراجع
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
المراجع
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
المراجع
- Preparation of ethynylaniline, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
المراجع
- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
المراجع
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
المراجع
- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
المراجع
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
المراجع
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
المراجع
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
المراجع
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
المراجع
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
المراجع
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
المراجع
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
المراجع
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- ethynyltrimethylsilane
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:937-31-5)4-Nitrophenylacetylene
رقم الطلب:A19338
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 04:08
الأسعار ($):323.0
بريد إلكتروني:sales@amadischem.com
4-Nitrophenylacetylene الوثائق ذات الصلة
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
937-31-5 (4-Nitrophenylacetylene) منتجات ذات صلة
- 95577-54-1(Benzene,1-ethynyl-3,5-dinitro-)
- 474661-41-1(Ethynamine, 2-(4-nitrophenyl)-)
- 28289-83-0(Benzene,1-nitro-4-(1-propyn-1-yl)-)
- 3034-94-4(1-ethynyl-3-nitrobenzene)
- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)
- 377776-32-4(1-Ethynyl-4-((4-((4-nitrophenyl)-ethynyl)phenyl)ethynyl)benzene)
- 118688-59-8(Benzene, 1,3,5-tris[(4-nitrophenyl)ethynyl]-)
- 7431-22-3(Benzenamine, 4-[(4-nitrophenyl)ethynyl]-)
- 183022-61-9(1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene)
- 2735-14-0(Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene
نقاء:99%
كمية:100g
الأسعار ($):323.0